(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-24-16-15(5-2-8-18-16)17(20)19-9-6-14(7-10-19)25(21,22)12-13-4-3-11-23-13/h2-5,8,11,14H,6-7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJANWZZVGWSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 420.49 g/mol. The structure features a piperidine ring substituted with a furan-2-ylmethyl sulfonyl group and a methylthio-pyridine moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing piperidine and sulfonamide functionalities have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study demonstrated that piperidine derivatives can effectively inhibit human farnesyltransferase (hFTase), an enzyme implicated in cancer cell signaling pathways. The most potent inhibitors reported had IC50 values as low as 25 nM, suggesting that our compound may also exhibit similar potency against hFTase .
Antimicrobial Activity
The sulfonamide group is known for its antibacterial properties. Compounds with this moiety have been evaluated against various bacterial strains, showing promising results in inhibiting bacterial growth. For example, studies have reported that sulfonamide derivatives can effectively inhibit acetylcholinesterase (AChE) and urease, which are crucial for bacterial survival .
Enzyme Inhibition
The compound's ability to inhibit key enzymes is noteworthy. The binding affinity of the sulfonamide group to target enzymes can lead to significant therapeutic effects. For instance, enzyme inhibition assays have shown that compounds similar to the one can inhibit AChE with IC50 values ranging from 10 to 50 µM .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on related compounds to identify key structural features that enhance biological activity. For example, modifications on the piperidine ring and variations in the substituents on the furan and pyridine rings significantly affect potency and selectivity against target enzymes .
| Compound | IC50 (hFTase) | Selectivity Ratio |
|---|---|---|
| Compound A | 25 nM | 333-fold |
| Compound B | 90 nM | 8-fold |
| Compound C | >160 nM | <5-fold |
This table illustrates the potency of various derivatives, highlighting the importance of structural modifications.
In Vivo Studies
In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of related compounds. For instance, a study involving a piperidine derivative showed significant tumor reduction in xenograft models when administered at specific dosages .
Scientific Research Applications
Structural Characteristics
The molecular structure of (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone can be described as follows:
- Molecular Formula : C22H29N3O4S
- Molecular Weight : 431.6 g/mol
- Key Functional Groups :
- Furan ring: Enhances reactivity and biological activity.
- Sulfonyl group: Facilitates enzyme interactions.
- Piperidine and pyridine moieties: Contribute to the compound's pharmacological properties.
The compound exhibits a range of biological activities, which can be categorized into several key areas:
Enzyme Inhibition
The sulfonyl group in the compound is known to interact with various enzymes, leading to inhibition. This characteristic is particularly valuable in drug design for conditions requiring enzyme modulation. For instance, compounds with similar structures have shown effectiveness against cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
Antimicrobial Properties
Research indicates that derivatives of this compound may possess antimicrobial activity. The presence of the furan and pyridine rings has been associated with enhanced interaction with microbial targets, potentially leading to effective treatments for bacterial infections .
Anti-inflammatory Effects
In studies involving COX-II inhibitors, compounds structurally related to (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone have demonstrated anti-inflammatory properties. For example, pyrazole derivatives have been reported to exhibit significant anti-inflammatory effects while minimizing ulcerogenic side effects .
Therapeutic Applications
The therapeutic implications of this compound are vast, with potential applications in:
Pain Management
Due to its anti-inflammatory properties, the compound could be developed as a novel analgesic agent. Research on similar compounds has shown promising results in pain relief without the gastrointestinal complications often associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Cancer Treatment
Given its ability to inhibit specific enzymes involved in tumor growth and metastasis, this compound may also be explored for its anticancer potential. Studies on related compounds have highlighted their role in targeting cancer cell proliferation pathways .
Neurological Disorders
The piperidine moiety suggests potential applications in treating neurological disorders, as compounds with similar structures have been investigated for their neuroprotective effects .
-
COX-II Inhibition Study :
A study on pyrazole derivatives demonstrated that modifications similar to those found in (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone resulted in significant COX-II inhibition and reduced ulcerogenic effects compared to traditional NSAIDs . -
Antimicrobial Activity Research :
Investigations into furan-containing compounds revealed their efficacy against various bacterial strains, suggesting a pathway for developing new antibiotics based on the structure of (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Piperidinyl-Methanone Cores
Key Observations :
- The furan-2-ylmethylsulfonyl group in the target compound distinguishes it from analogs like the fluoropyridinyl-methanone derivatives in EP 1 808 168 B1, which prioritize kinase-targeting pyrazolopyrimidine motifs .
Sulfonyl-Containing Derivatives
Key Observations :
- Sulfonyl groups are critical for hydrogen-bonding interactions in enzyme inhibition, as seen in kinase inhibitors .
Pyridinyl-Methanone Derivatives
Key Observations :
- The methylthio substituent in the target compound may offer metabolic stability advantages over ethynyl or methoxy groups, which are prone to oxidation or demethylation .
- Sonogashira coupling (used in 16C synthesis) is a common strategy for introducing alkynyl groups, but the target compound’s synthesis pathway remains unspecified in the evidence .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and how can intermediates be characterized?
- Methodology : The synthesis typically involves multi-step reactions:
Alkylation : Introduction of the furan-2-ylmethyl sulfonyl group via nucleophilic substitution using methyl iodide or similar reagents under controlled temperatures (40–60°C) .
Reduction : Catalytic hydrogenation or borohydride reduction to stabilize intermediates .
Amide Coupling : Use of coupling agents like EDC/HOBt to form the methanone linkage between the piperidine and pyridine moieties .
- Characterization :
- HPLC for purity assessment (>95% purity threshold) .
- NMR Spectroscopy (¹H/¹³C) to confirm functional group integration (e.g., sulfonyl at δ 3.2–3.5 ppm, methylthio at δ 2.1 ppm) .
- Mass Spectrometry for molecular ion verification (e.g., [M+H]+ at m/z 407) .
Q. How do the functional groups (e.g., sulfonyl, methylthio, furan) influence the compound's reactivity in biological assays?
- Sulfonyl Group : Enhances solubility and stability via hydrogen bonding; may interact with polar residues in enzyme binding pockets .
- Methylthio Group : Participates in nucleophilic substitution or oxidation reactions (e.g., forming sulfoxides under oxidative conditions) .
- Furan Ring : Acts as a hydrogen bond acceptor; contributes to π-π stacking in target binding .
- Methodology :
- Competitive Binding Assays to quantify interactions with enzymes like kinases or cytochrome P450 .
- DFT Calculations to map electrostatic potentials and predict reactive sites .
Q. What strategies are recommended for initial structure-activity relationship (SAR) studies?
- Methodology :
Derivative Synthesis : Modify substituents (e.g., replace methylthio with ethylthio or methoxy) .
In Vitro Screening : Test against target enzymes/cell lines (e.g., IC₅₀ determination for kinase inhibition) .
Pharmacophore Modeling : Identify critical moieties (e.g., sulfonyl as a hydrogen bond acceptor) using software like Schrödinger .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling efficiency .
- Temperature Gradients : Optimize alkylation at 50°C to minimize side reactions .
- Catalyst Selection : Use Pd/C for selective reductions .
- Purification :
- Flash Chromatography (silica gel, ethyl acetate/hexane gradient) .
- Recrystallization from ethanol/water mixtures for high-purity crystals .
Q. What computational approaches are effective for predicting biological targets and binding modes?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding with kinase ATP pockets (e.g., EGFR, VEGFR) .
- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .
- QSAR Models : Corrogate substituent effects with bioactivity data (e.g., logP vs. IC₅₀) .
Q. How should conflicting data on biological activity (e.g., varying IC₅₀ values across studies) be analyzed?
- Methodology :
Assay Validation : Cross-check with standardized protocols (e.g., ATP concentration in kinase assays) .
Structural Comparisons : Analyze substituent differences (e.g., methylthio vs. ethylthio) in conflicting studies .
Statistical Meta-Analysis : Pool data from multiple studies to identify outliers or trends .
Q. What methods are suitable for studying the compound's stability and degradation pathways?
- Methodology :
- Forced Degradation Studies : Expose to heat (60°C), UV light, or acidic/basic conditions .
- LC-MS/MS : Identify degradation products (e.g., sulfoxide formation from methylthio oxidation) .
- Kinetic Modeling : Calculate half-life (t₁/₂) in buffer solutions at pH 7.4 .
Q. How can researchers elucidate the compound's mechanism of enzyme inhibition?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with purified enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Mutagenesis Studies : Replace key residues (e.g., Lys in ATP-binding pockets) to confirm interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
